molecular formula C18H18N4O2S B2371654 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1396808-00-6

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2371654
CAS RN: 1396808-00-6
M. Wt: 354.43
InChI Key: YNPSMMYECKFUEG-UHFFFAOYSA-N
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Description

1,2,4-Triazoles and thiazoles are classes of compounds that have been extensively studied due to their diverse biological activities . They are heterocyclic organic compounds, with triazoles containing three nitrogen atoms and one nitrogen and one sulfur atom in thiazoles . These compounds have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of these compounds can vary depending on the specific substituents present. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of these compounds can also vary depending on their specific structure and the biological activity being considered. For example, some 1,2,4-triazole derivatives have been found to efficiently inhibit some metabolic enzymes such as acetylcholinesterase I and II .

Future Directions

Given the diverse biological activities of 1,2,4-triazoles and thiazoles, future research could focus on designing and synthesizing new derivatives of these compounds to discover new drugs with potent biological activities and lesser side effects .

properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-17(14-8-11-25-12-14)19-9-10-21-18(24)22(15-4-2-1-3-5-15)16(20-21)13-6-7-13/h1-5,8,11-13H,6-7,9-10H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPSMMYECKFUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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